molecular formula C18H15F2N3O B11478535 2-amino-4-(2,6-difluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(2,6-difluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Cat. No.: B11478535
M. Wt: 327.3 g/mol
InChI Key: AFOUFJKEDQQTOG-UHFFFAOYSA-N
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Description

2-amino-4-(2,6-difluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of a chromene core, substituted with amino, difluorophenyl, dimethylamino, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,6-difluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction parameters is crucial to achieve high efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,6-difluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted chromene derivatives.

Scientific Research Applications

2-amino-4-(2,6-difluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-amino-4-(2,6-difluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(2,6-difluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile: is similar to other chromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15F2N3O

Molecular Weight

327.3 g/mol

IUPAC Name

2-amino-4-(2,6-difluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H15F2N3O/c1-23(2)10-6-7-11-15(8-10)24-18(22)12(9-21)16(11)17-13(19)4-3-5-14(17)20/h3-8,16H,22H2,1-2H3

InChI Key

AFOUFJKEDQQTOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=C(C=CC=C3F)F

Origin of Product

United States

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